N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide

Catalog No.
S1496755
CAS No.
177315-87-6
M.F
C14H25NO3
M. Wt
255.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide

CAS Number

177315-87-6

Product Name

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]decanamide

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1

InChI Key

TZWZKDULKILUPV-LBPRGKRZSA-N

SMILES

CCCCCCCCCC(=O)NC1CCOC1=O

Synonyms

C10-HSL

Canonical SMILES

CCCCCCCCCC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H]1CCOC1=O

Current Research Availability

There is limited information currently available on the specific scientific research applications of N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide. While resources like PubChem https://pubchem.ncbi.nlm.nih.gov/compound/N-3s-2-Oxotetrahydrofuran-3-Yl_butanamide list the compound, there are no citations for published research on its properties or potential uses.

Potential Research Areas

The structure of N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide contains several functional groups that could be of interest for scientific research. Here are some potential areas of exploration:

  • Organic synthesis: The molecule contains a carboxylic acid amide group, a common functional group in many drugs and biological molecules. Researchers might investigate synthetic methods for N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide or similar compounds to understand how to create molecules with this particular structure.
  • Material science: The molecule also contains a heterocyclic ring (tetrahydrofuran) which is present in some polymers. Researchers might explore N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide as a building block for new materials with specific properties.
  • Biological activity: Some molecules with similar structures have been shown to have biological activity. For example, N-acyl homoserine lactones are a class of signaling molecules used by bacteria for communication. Further research would be needed to determine if N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide has any biological effects.

Molecular Structure Analysis

The compound features a decanoyl chain (10 carbon chain) attached to a nitrogen atom (amide group). The nitrogen atom also bonds with a tetrahydrofuran ring (four-membered ring with one oxygen atom) containing a carbonyl group (C=O) at the second position (denoted by (2-Oxotetrahydrofuran)). Additionally, the stereochemistry at the third position of the tetrahydrofuran ring is specified as (3S), indicating the S configuration for the substituent at that position (likely a hydrogen atom based on the formula).


Chemical Reactions Analysis

  • Synthesis: The amide bond formation likely involves the reaction between a decanoyl chloride or carboxylic acid with the amine group of a tetrahydrofuran derivative with the appropriate stereochemistry at the 3rd position.
  • Decomposition: The amide bond could be susceptible to hydrolysis under acidic or basic conditions, breaking the molecule into decanoic acid and the corresponding tetrahydrofuran amine.

XLogP3

3.7

Wikipedia

N-[(3S)-2-oxotetrahydrofuran-3-yl]decanamide

Dates

Modify: 2023-08-15
Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. McClean K.H. et al. Microbiology 1997, 143, 3703Small molecule inhibitors of bacterial quorum sensing and biofilm formation Geske G.D. et al. J. Am. Chem. Soc. 2005, 127, 12762.

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